molecular formula C21H22N2O3 B5985407 N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide

N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide

Cat. No.: B5985407
M. Wt: 350.4 g/mol
InChI Key: LUQMKBFWNYIXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide, also known as L-838,417, is a chemical compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential use in treating various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum of the brain. Additionally, it has been found to decrease the levels of glutamate in the prefrontal cortex and hippocampus of the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more targeted studies on the role of the dopamine D3 receptor in various neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide. One potential direction is to investigate its potential use in treating other neurological disorders such as Parkinson's disease and addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Finally, more research is needed to develop more efficient synthesis methods for this compound to improve its solubility and make it more accessible for lab experiments.

Synthesis Methods

The synthesis of N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-3-phenylpropan-1-amine in the presence of triethylamine to form the amide. Finally, the isoxazole ring is introduced by reacting the amide with hydroxylamine hydrochloride and sodium acetate in acetic anhydride.

Scientific Research Applications

N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide has been studied extensively for its potential use in treating various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to have antipsychotic effects in animal models of schizophrenia.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-methyl-N-(1,2-oxazol-3-ylmethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-23(15-18-12-13-26-22-18)21(24)14-20(16-6-4-3-5-7-16)17-8-10-19(25-2)11-9-17/h3-13,20H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMKBFWNYIXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.